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Compound of Interest

8-methoxy-4-oxo-1H-quinoline-2-
Compound Name: o
carboxylic acid

Cat. No.: B1211882

An In-depth Technical Guide to the Synthesis and Characterization of 8-methoxy-4-oxo-1H-
quinoline-2-carboxylic acid

Introduction

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry,
forming the core of numerous natural products and synthetic drugs with a wide array of
biological activities.[1] These nitrogen-containing heterocyclic compounds are known to
possess pharmacological properties including antimicrobial, antimalarial, anti-inflammatory, and
anticancer effects.[1][2] This technical guide focuses on a specific derivative, 8-methoxy-4-
oxo-1H-quinoline-2-carboxylic acid (also known as 4-hydroxy-8-methoxyquinoline-2-
carboxylic acid), providing a comprehensive overview for researchers, scientists, and drug
development professionals. The document details a plausible synthetic route, methods for
physicochemical and spectroscopic characterization, and the potential biological context of this
molecule.

Synthesis of 8-methoxy-4-o0xo0-1H-quinoline-2-
carboxylic acid

While numerous named reactions exist for the synthesis of the quinoline core, such as the
Gould-Jacobs and Pfitzinger reactions, they typically yield derivatives with substitution at the
C3 or C4 positions, respectively.[3][4] A direct, single-step synthesis for 8-methoxy-4-oxo-1H-
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quinoline-2-carboxylic acid is not prominently reported. Therefore, a logical and effective
multi-step pathway is proposed, beginning with the construction of a substituted 2-methyl-4-
quinolinone intermediate, followed by oxidation of the methyl group to the desired carboxylic
acid.

The proposed pathway involves a Conrad-Limpach-Knorr type synthesis followed by selective
oxidation.

o Condensation: 2-methoxyaniline is reacted with a -ketoester, such as ethyl acetoacetate, to
form an enamine intermediate.

o Cyclization: The intermediate undergoes thermal cyclization at high temperatures to form 8-
methoxy-2-methylquinolin-4(1H)-one.

o Oxidation: The methyl group at the C2 position is selectively oxidized using a strong
oxidizing agent, such as selenium dioxide (SeO2) or potassium permanganate (KMnOQa), to
yield the final product, 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid.
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Caption: Proposed synthetic workflow for 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 8-methoxy-2-methylquinolin-4(1H)-one (Intermediate)

e Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux
condenser, combine 2-methoxyaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic

amount of p-toluenesulfonic acid in toluene.
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o Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap,
indicating the formation of the enamine intermediate. Continue reflux until no more water is
evolved.

o Solvent Removal: After the reaction is complete, cool the mixture and remove the toluene
under reduced pressure using a rotary evaporator.

o Cyclization: Add the crude enamine intermediate to a high-boiling point solvent such as
Dowtherm A. Heat the mixture to approximately 250°C for 30-60 minutes.

« |solation and Purification: Cool the reaction mixture to room temperature. The product will
often precipitate. Dilute the mixture with a non-polar solvent like hexane to facilitate further
precipitation. Collect the solid product by vacuum filtration, wash thoroughly with hexane,
and dry. Recrystallize from ethanol or a similar solvent to obtain the purified intermediate.

Protocol 2: Oxidation to 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid (Final Product)

e Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the
intermediate 8-methoxy-2-methylquinolin-4(1H)-one (1.0 eq) in a suitable solvent such as
agueous dioxane.

¢ Addition of Oxidant: Add selenium dioxide (SeOz, ~2.2 eq) to the solution.

o Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24
hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Workup: After completion, cool the mixture and filter to remove the black selenium
precipitate.

« |solation and Purification: Acidify the filtrate with a mineral acid (e.g., HCI) to precipitate the
carboxylic acid product. Collect the solid by vacuum filtration, wash with cold water, and dry.
The crude product can be purified by recrystallization from a suitable solvent like
dimethylformamide (DMF) or an ethanol/water mixture.

Physicochemical and Spectroscopic
Characterization
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The identity and purity of the synthesized compound must be confirmed through a combination

of physicochemical and spectroscopic methods.

Data Presentation

Quantitative data for the target compound are summarized in the tables below.

Physicochemical properties are based on available supplier data, while spectroscopic

characteristics are predicted based on the analysis of structurally related quinoline derivatives.

[5]16]

Table 1: Physicochemical Properties of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Property Value Reference
CAS Number 2929-14-8 [5]
Molecular Formula C11HoNOa4 [5]
Molecular Weight 219.19 g/mol [5]
Appearance ExPected tc.) be a solid (e.g.,
white to beige powder)

Melting Point ~200°C [5]

Boiling Point 407.1°C at 760 mmHg [5]

Density 1.402 g/cm3 [5]

Table 2: Predicted Spectroscopic Data for 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid
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Technique Expected Characteristics

o (ppm) in DMSO-ds: ~13.0-14.0 (br s, 1H,

COOH), ~11.5-12.0 (br s, 1H, NH), ~7.0-8.0 (m,
1H NMR 4H, Ar-H), ~6.5 (s, 1H, H-3), ~3.9 (s, 3H, OCHs3).

Aromatic protons will show characteristic

coupling patterns.

0 (ppm) in DMSO-ds: ~175 (C=0, quinolone),
~165 (C=0, acid), ~150-155 (C-O, methoxy),
~110-145 (aromatic carbons), ~100 (C-3), ~56
(OCHs).

13C NMR

v (cm~1): ~3200-2500 (broad, O-H of carboxylic
acid), ~3100 (N-H stretch), ~1720 (C=0 stretch,

FT-IR acid), ~1660 (C=0 stretch, quinolone amide),
~1600, 1550 (C=C aromatic), ~1250 (C-O
stretch, ether).

m/z (ESI™): [M-H]~ at 218.04. m/z (ESI*):

Mass Spec. (MS) [M+H]* at 220.06.

Experimental Protocols: Characterization

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of the sample for tH NMR or 20-30 mg for
13C NMR. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-de) in
a clean NMR tube.

o Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Standard
acquisition parameters for *H, 13C, and 2D experiments (e.g., COSY, HSQC) should be used
to confirm the structure.

Protocol 4: Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of
the dry sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a
thin, transparent disk.
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» Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of
4000-400 cm~.

Protocol 5: Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like methanol or acetonitrile.

» Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion using
an electrospray ionization (ESI) source. Acquire spectra in both positive and negative ion
modes to observe the protonated [M+H]* and deprotonated [M-H]~ molecular ions.

Biological and Pharmacological Context

The 4-oxo-quinoline core is a well-established pharmacophore associated with a multitude of
biological activities. Derivatives are known to function as anticancer, antibacterial, and anti-
inflammatory agents.[1][2] The mechanism of action for many quinoline-based drugs involves
interaction with key biological macromolecules. For example, their planar structure allows them
to intercalate with DNA, while the functional groups can form crucial hydrogen bonds or chelate
metal ions within the active sites of enzymes.[2] The specific combination of a carboxylic acid
at the C2 position, a methoxy group at C8, and the 4-oxo functionality in the target molecule
suggests potential for selective biological activity, warranting further investigation in drug
discovery programs.
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Caption: Logical relationships of the 4-oxo-quinoline scaffold to biological activities.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization
of 8-methoxy-4-o0xo-1H-quinoline-2-carboxylic acid. By employing a multi-step synthetic
strategy involving the construction and subsequent oxidation of a 2-methyl-4-quinolinone
intermediate, the target compound can be reliably produced. Detailed protocols for synthesis
and for characterization by NMR, FT-IR, and mass spectrometry provide a practical framework
for researchers. The established importance of the quinolinone scaffold in drug discovery
underscores the value of this derivative as a candidate for further biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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